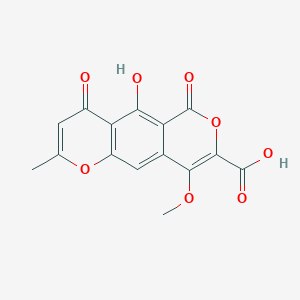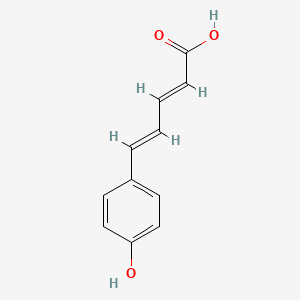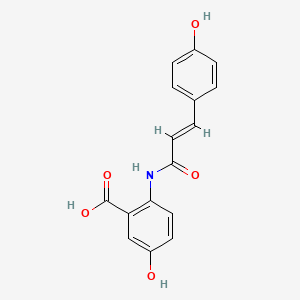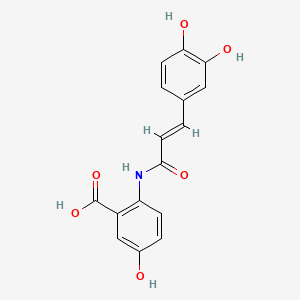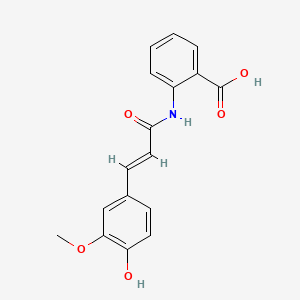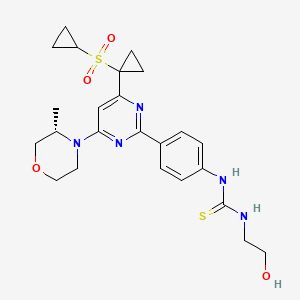
(S)-1-(4-(4-(1-(cyclopropylsulfonyl)cyclopropyl)-6-(3-methylmorpholino)pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)thiourea
説明
AZD 3147 is an orally bioavailable dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2 (IC50s = 40.7 and 5.75 nM, respectively, in MDA-MB-468 cells). It is selective for mTOR over PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ (IC50s = 1.51, 912, 5,495, 9,333, and 6,310 nM, respectively, in enzyme assays).
AZD3147 is an extremely potent and selective dual inhibitor of mTORC1 and mTORC2 (IC50 = 1.5 nM) with physicochemical and pharmacokinetic properties suitable for development as a potential clinical candidate.
科学的研究の応用
Synthesis and Biological Screening
- Novel pyrimidine derivatives, including compounds related to the specified chemical, have been synthesized for their potential anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some of these compounds showed promising anti-inflammatory and analgesic activities (Bhat et al., 2014).
Antibacterial and Antifungal Applications
- Research has focused on synthesizing heterocyclic compounds containing sulfonamido moieties, like the specified chemical, for use as antibacterial agents. These new compounds showed significant antibacterial activity (Azab et al., 2013).
Synthesis and Characterization for Medical Applications
- Studies have been conducted on the synthesis and characterization of thiourea derivatives for medical applications, including their interaction with metal complexes, which can be pivotal in pharmaceutical research (Ali, 2015).
Antimicrobial Activity
- Pyrimidine derivatives, similar to the specified chemical, have been synthesized and evaluated for antimicrobial activity. Such compounds have shown significant antibacterial and antifungal properties, which can be useful in developing new antimicrobial agents (Mittal et al., 2011).
Anticonvulsant Activity
- A study on the synthesis and anticonvulsant activity of related urea/thiourea derivatives highlighted the potential of such compounds in treating convulsions. Molecular docking studies further supported the pharmacological results (Thakur et al., 2017).
Anticancer Research
- Research into pyrimidine derivatives has also explored their potential in anticancer treatments. Some newly synthesized compounds displayed potent anticancer activity, opening avenues for further exploration in cancer therapy (Hafez & El-Gazzar, 2017).
Antihyperglycemic Activity
- New pyrimidine derivatives have been synthesized and evaluated for antihyperglycemic activity, indicating potential use in treating diabetes and related conditions (Bhosle et al., 2015).
Interaction with Biological Molecules
- Studies on the synthesis of pyrimidine derivatives and their interaction with biological molecules like bovine serum albumin (BSA) provide insights into drug-protein interactions, crucial for drug design and delivery systems (Meng et al., 2012).
特性
IUPAC Name |
1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGVUDPAMQEIJU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-(4-(1-(cyclopropylsulfonyl)cyclopropyl)-6-(3-methylmorpholino)pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



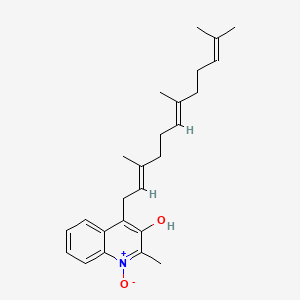
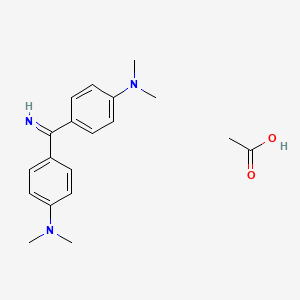
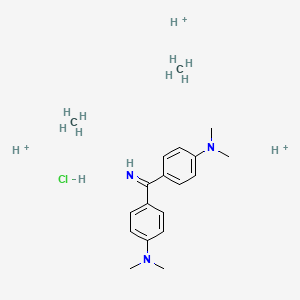
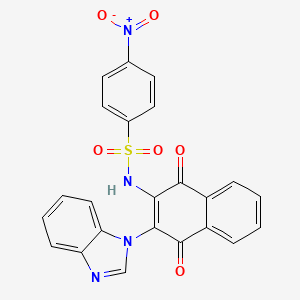
![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)
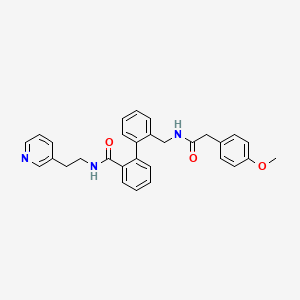
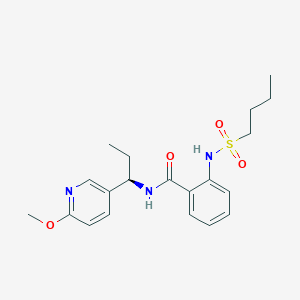
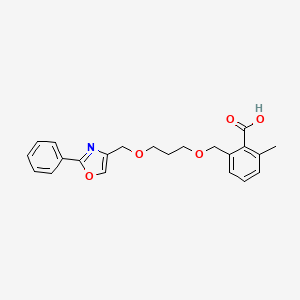
![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)
